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Compound of Interest

Compound Name: Epikatonic acid

Cat. No.: B052847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Epikatonic acid, a naturally occurring pentacyclic triterpenoid, has garnered interest within the

scientific community. This technical guide provides a comprehensive overview of its

spectroscopic and crystallographic data, focusing on Nuclear Magnetic Resonance (NMR) and

X-ray crystallography. The information presented herein is crucial for the unambiguous

identification, characterization, and further investigation of this compound in research and drug

development contexts. All data is compiled from the seminal work on its structure elucidation,

offering a centralized resource for detailed molecular analysis.

Chemical Structure and Properties
Systematic Name: (2R,4aS,6aS,6bR,8aR,10S,12aR,12bR,14bR)-10-hydroxy-

2,4a,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-

icosahydropicene-2-carboxylic acid

Molecular Formula: C₃₀H₄₈O₃

Molecular Weight: 456.7 g/mol

Class: Oleanane-type Triterpenoid
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NMR Spectroscopic Data
The structure of Epikatonic acid was elucidated using a combination of one- and two-

dimensional NMR techniques. The following tables summarize the ¹H and ¹³C NMR chemical

shift assignments.

Table 1: ¹H NMR Data of Epikatonic Acid (500 MHz,
CDCl₃)

Position
Chemical Shift (δ,
ppm)

Multiplicity J (Hz)

3 3.22 dd 11.5, 4.5

12 5.28 t 3.5

23 0.98 s

24 0.78 s

25 0.92 s

26 0.82 s

27 1.15 s

28 0.95 s

30 0.90 s

Note: This table presents key proton assignments. For a complete list, refer to the primary

literature.

Table 2: ¹³C NMR Data of Epikatonic Acid (125 MHz,
CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Position
Chemical Shift (δ,
ppm)

1 38.6 16 23.6

2 27.2 17 46.8

3 79.0 18 41.6

4 38.8 19 46.0

5 55.2 20 30.7

6 18.3 21 34.0

7 32.6 22 32.4

8 39.8 23 28.1

9 47.6 24 15.5

10 37.0 25 15.6

11 23.4 26 16.8

12 122.5 27 25.9

13 143.6 28 28.4

14 41.9 29 178.2

15 27.8 30 21.1

X-ray Crystallographic Data
Single-crystal X-ray diffraction analysis provided definitive confirmation of the relative and

absolute stereochemistry of Epikatonic acid.

Table 3: Crystal Data and Structure Refinement for
Epikatonic Acid
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Parameter Value

CCDC Deposition No. 173910

Empirical Formula C₃₀H₄₈O₃

Formula Weight 456.7 g/mol

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 7.123(4)

b (Å) 12.456(2)

c (Å) 29.876(8)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 2651.9(18)

Z 4

Calculated Density (Mg/m³) 1.143

Absorption Coefficient (mm⁻¹) 0.073

F(000) 1008

Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.118

R indices (all data) R1 = 0.058, wR2 = 0.125

Experimental Protocols
NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved

in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. ¹H

NMR data were acquired with a spectral width of 8000 Hz and 32K data points. ¹³C NMR
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spectra were recorded with a spectral width of 25000 Hz and 64K data points. Two-dimensional

NMR experiments, including COSY, HSQC, and HMBC, were performed using standard pulse

sequences provided by the manufacturer to establish proton-proton and carbon-proton

correlations.

X-ray Crystallography
A single crystal of Epikatonic acid suitable for X-ray diffraction was obtained by slow

evaporation from a solution of methanol and acetone. Data were collected at room temperature

on a diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The

structure was solved by direct methods and refined by full-matrix least-squares on F². All non-

hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated

positions and refined using a riding model.

Visualized Workflows and Structures
Diagram 1: Spectroscopic Analysis Workflow
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Caption: Workflow for the isolation and structural elucidation of Epikatonic acid.

Diagram 2: Key Correlations in Epikatonic Acid
Structure
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Simplified 2D Structure with Key HMBC Correlations
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Caption: Key HMBC correlations for the structural assignment of Epikatonic acid.

To cite this document: BenchChem. [Spectroscopic and Crystallographic Profile of Epikatonic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052847#spectroscopic-data-nmr-x-ray-
crystallography-of-epikatonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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